molecular formula C6H8N4OS B8309103 N-(4-methoxy-5-pyrimidyl)-thiourea

N-(4-methoxy-5-pyrimidyl)-thiourea

Cat. No.: B8309103
M. Wt: 184.22 g/mol
InChI Key: TYXKKYZLNSXIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxy-5-pyrimidyl)-thiourea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its core structure, which integrates a thiourea moiety with a methoxy-pyrimidine group, is recognized as a privileged scaffold in the development of biologically active molecules. This compound is of particular value for researchers investigating novel therapeutic strategies for cardiovascular and metabolic diseases. The structural class of pyrimidyl thioureas has been identified in patent literature as possessing utility for the treatment of hypertension and hyperlipidemia . Researchers can utilize this compound as a key intermediate or precursor to explore these and related biological activities. From a chemical synthesis perspective, the thiourea group serves as a versatile building block. It can be employed in the synthesis of various heterocyclic systems, such as thiazole and pyrimidine derivatives , which are common structural motifs in many pharmaceuticals and agrochemicals . The presence of the methoxy-pyrimidine ring further enhances its potential for molecular recognition and interaction with enzymatic targets, similar to structures seen in known kinase inhibitors . Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

(4-methoxypyrimidin-5-yl)thiourea

InChI

InChI=1S/C6H8N4OS/c1-11-5-4(10-6(7)12)2-8-3-9-5/h2-3H,1H3,(H3,7,10,12)

InChI Key

TYXKKYZLNSXIGM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1NC(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Methoxy 5 Pyrimidyl Thiourea

Established Synthetic Pathways for N-(4-methoxy-5-pyrimidyl)-thiourea

The synthesis of this compound and related pyrimidine (B1678525) derivatives often involves multi-step sequences starting from readily available precursors. These established pathways focus on the regioselective introduction of functional groups onto the pyrimidine core.

Precursor Synthesis and Regioselective Functionalization Strategies

The construction of the this compound scaffold relies on the synthesis of key pyrimidine intermediates. A common strategy involves the initial formation of a pyrimidine ring, followed by the selective introduction of substituents at specific positions. For instance, halopyrimidines are versatile precursors, as the halogen atoms can be selectively displaced by various nucleophiles. researchgate.net

Organometallic reagents, such as organolithium and magnesium-based reagents, play a crucial role in the regioselective functionalization of the pyrimidine ring. researchgate.netacs.org The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for direct magnesiation of pyrimidines at specific positions, which can then be trapped with electrophiles to introduce desired functional groups. acs.org This method offers a high degree of regioselectivity, which is essential for building complex pyrimidine derivatives. For example, 2-bromopyrimidine (B22483) can be selectively magnesiated at the C4 position and subsequently functionalized. acs.org

Another established method involves the condensation of a β-dicarbonyl compound or its equivalent with a thiourea (B124793) derivative. For example, the synthesis of 2-thio-4-methyl-5-n-propyl-6-oxypyrimidine can be achieved by reacting the appropriate precursor with thiourea in the presence of a base like sodium ethoxide. acs.org

Reaction Condition Optimization and Yield Enhancement Techniques

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its analogs. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst.

For instance, in the synthesis of pyrimidine-linked acyl thiourea derivatives, the reaction of acyl isothiocyanates with aminopyrimidines is a key step. nih.gov The yield of this nucleophilic addition can be influenced by the solvent and the specific substituents on both reactants. Similarly, in the synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine derivatives, the use of a high-boiling solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) at elevated temperatures (110 °C) facilitates the desired substitution reaction. nih.govresearchgate.net

Purification techniques also play a significant role in obtaining high yields of the final product. Column chromatography is a common method for purifying pyrimidine derivatives. researchgate.net Recrystallization from suitable solvents, such as ethanol (B145695), is also frequently employed to obtain pure crystalline products. nih.gov

Novel and Green Synthetic Approaches for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing pyrimidine derivatives, including those related to this compound.

Multi-component Reaction Design for this compound

Multi-component reactions (MCRs) offer a powerful strategy for the rapid and efficient construction of complex molecules from simple starting materials in a single step. nih.gov The Biginelli reaction, a classic MCR, is widely used for the synthesis of dihydropyrimidinones and their thio-analogs (DHPMs). nih.gov This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

Recent innovations in MCRs have led to the development of novel routes to functionalized pyrimidines. For example, a three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils has been demonstrated for the regioselective synthesis of pyrimidine-fused tetrahydropyridines. nih.gov Another example is a four-component synthesis of 9H-pyrimido[4,5-b]indoles using ammonium (B1175870) iodide as the nitrogen source. mdpi.com These approaches highlight the potential of MCRs to streamline the synthesis of complex heterocyclic systems related to this compound.

Catalytic Methodologies in this compound Synthesis

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, selectivity, and yields. In the context of pyrimidine synthesis, both metal-based and organocatalysts have been employed.

Microwave-assisted synthesis has emerged as a valuable tool, often in combination with a catalyst, to accelerate reactions and improve yields. nih.govrsc.org For instance, the regioselective synthesis of pyrimidine-fused tetrahydropyridines has been achieved using FeCl3·6H2O as a catalyst under microwave irradiation. nih.gov Molecular iodine has also been shown to be an effective catalyst for the one-pot multicomponent synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org

Furthermore, thiourea itself can act as an inexpensive and efficient catalyst for certain reactions, such as the Knoevenagel condensation of pyrazole (B372694) derivatives under microwave-assisted solvent-free conditions. researchgate.net

Derivatization Reactions and Strategic Functional Group Interconversions of this compound

The this compound scaffold can be further modified through various derivatization reactions and functional group interconversions to generate a library of related compounds. The thiourea moiety is a particularly versatile functional group for such transformations.

Thiourea derivatives can serve as precursors for the synthesis of various heterocyclic systems. For example, they are essential components in the development of heterocycles like triazoles, thiazoles, and tetrazoles through cyclization reactions. nih.gov

The pyrimidine ring itself also offers opportunities for derivatization. The methoxy (B1213986) group at the C4 position can potentially be substituted, and the pyrimidine ring can undergo electrophilic substitution reactions, although the π-deficient nature of the ring can make this challenging. rsc.org

Mechanistic Investigations of this compound Formation Reactions

Detailed mechanistic studies specifically for the formation of this compound are not readily found in the existing literature. However, the mechanism can be understood by examining the well-established reactions for thiourea synthesis, primarily the addition of an amine to an isothiocyanate.

The generally accepted mechanism for the formation of a thiourea derivative from an amine and an isothiocyanate involves the nucleophilic attack of the nitrogen atom of the amine onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial step results in the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen of the original amine to the nitrogen of the isothiocyanate moiety leads to the final thiourea product.

In the context of this compound formation from 5-amino-4-methoxypyrimidine and an isothiocyanate, the reaction would proceed as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group of 5-amino-4-methoxypyrimidine attacks the central carbon atom of the isothiocyanate. The pyrimidine ring, particularly with the electron-donating methoxy group at the 4-position, influences the nucleophilicity of the amino group. The methoxy group can donate electron density into the ring through resonance, which may slightly enhance the nucleophilicity of the 5-amino group.

Formation of the Intermediate: This nucleophilic addition leads to the formation of a transient zwitterionic intermediate where the nitrogen from the aminopyrimidine bears a positive charge and the sulfur atom of the thiocarbonyl group carries a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer then occurs. A proton is transferred from the positively charged nitrogen of the pyrimidine moiety to the negatively charged nitrogen of the former isothiocyanate, resulting in the stable, neutral this compound molecule.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of formation for related thiourea compounds. researchgate.net These studies can provide insights into the transition state energies, reaction pathways, and the thermodynamic favorability of the reaction. While no specific DFT studies on this compound were found, such investigations on analogous systems support the proposed nucleophilic addition mechanism.

Advanced Structural Elucidation and Conformational Analysis of N 4 Methoxy 5 Pyrimidyl Thiourea

Single-Crystal X-ray Diffraction Studies of N-(4-methoxy-5-pyrimidyl)-thiourea and its Crystalline Forms

The thiourea (B124793) and pyrimidine (B1678525) moieties are rich in hydrogen bond donors (N-H groups) and acceptors (N atoms of the pyrimidine ring and the sulfur atom of the thiourea group). Consequently, the crystal structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. wm.eduresearchgate.netnih.gov

A hypothetical table of expected hydrogen bond geometries is presented below, based on typical values observed in similar structures.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···N (intramolecular)~0.86~2.10~2.70~125
N-H···S (intermolecular)~0.86~2.50~3.30~155
N-H···N (intermolecular)~0.86~2.20~3.00~160

The conformation of this compound would be defined by the torsional angles between the pyrimidine ring and the thiourea substituent. The key torsional angles would describe the rotation around the C-N bond connecting the pyrimidine ring to the thiourea group and the rotation within the thiourea backbone itself. The planarity of the molecule is a key feature of interest, as extended π-electron delocalization across the thiourea moiety can lead to non-linear optical properties. researchgate.net

The presence of the methoxy (B1213986) group at the 4-position of the pyrimidine ring could sterically influence the preferred orientation of the thiourea group. Analysis of related structures suggests that the thiourea group may be twisted with respect to the plane of the pyrimidine ring. researchgate.net

A table of hypothetical, key torsional angles is provided below to illustrate the type of data obtained from a crystallographic study.

Torsional AngleDefinitionExpected Value (°)
C4-C5-N-CPyrimidine-Thiourea Orientation~45-65
C5-N-C-NThiourea Conformation~170-180

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy in solution provides detailed information about the molecular structure, connectivity, and dynamics.

A full assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved using a suite of 2D NMR experiments. nih.govipb.pt

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, between adjacent protons on the pyrimidine ring (if any).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY provides information about through-space proximity of protons, which helps to determine the preferred conformation in solution. For example, a NOE between a proton on the pyrimidine ring and an N-H proton of the thiourea group would indicate a specific spatial arrangement.

A table of hypothetical ¹H and ¹³C chemical shifts is presented below.

Position¹³C (ppm)¹H (ppm)Multiplicity
2-CH~158.0~8.5s
4-C~165.0--
5-C~110.0--
6-CH~155.0~8.3s
OCH₃~55.0~4.0s
C=S~180.0--
NH (pyrimidine side)-~10.0br s
NH₂ (terminal)-~8.0br s

Dynamic NMR (DNMR) spectroscopy would be employed to study dynamic processes such as restricted rotation around the C-N bonds. aps.org At lower temperatures, the rotation around the C-N bond connecting the pyrimidine ring to the thiourea group might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. Variable temperature NMR experiments could be used to determine the energy barrier for this rotational process.

Vibrational Spectroscopy (FTIR, Raman) for this compound

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and give information about its functional groups. researchgate.netresearchgate.netcapes.gov.br

Key expected vibrational bands for this compound would include:

N-H stretching vibrations in the range of 3100-3400 cm⁻¹, which would be sensitive to hydrogen bonding.

C-H stretching vibrations of the pyrimidine ring and methoxy group around 2950-3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Thiourea backbone vibrations , particularly the C=S stretching mode, which is often coupled with other vibrations and can appear in a broad region around 700-850 cm⁻¹. researchgate.net

C-O stretching of the methoxy group, expected around 1020-1250 cm⁻¹.

A comparison of FTIR and Raman spectra would be useful, as some modes that are weak in FTIR may be strong in Raman, and vice versa, providing a more complete vibrational analysis. nih.gov

A table of hypothetical characteristic vibrational frequencies is shown below.

Wavenumber (cm⁻¹)Assignment
~3350N-H stretch (asymmetric)
~3180N-H stretch (symmetric, H-bonded)
~3050Aromatic C-H stretch
~2980Aliphatic C-H stretch (methoxy)
~1600C=N/C=C ring stretch
~1570N-H bend
~1250C-O stretch
~800C=S stretch

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Analogues (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful techniques used to study chiral molecules. Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. While this compound itself is not chiral, the introduction of a stereocenter would lead to the existence of enantiomers.

For such hypothetical chiral analogues, CD and ORD spectroscopy would be indispensable for their stereochemical analysis.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative bands, known as Cotton effects, which are unique to the absolute configuration and conformation of the molecule. For a chiral analogue of this compound, the electronic transitions associated with the pyrimidine and thiourea chromophores would become CD-active, providing information about the spatial arrangement of these groups around the stereocenter.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule.

The application of these techniques would be crucial in the following scenarios for chiral analogues:

Determination of Absolute Configuration: By comparing the experimental CD/ORD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration (R or S) could be determined.

Conformational Analysis: The sign and magnitude of the Cotton effects in a CD spectrum are highly sensitive to the conformational preferences of the molecule. Thus, CD spectroscopy could be used to study the rotational barriers and preferred spatial orientations of the pyrimidine and thiourea moieties relative to the chiral center.

Monitoring Stereoselective Reactions: In the synthesis of a chiral analogue, CD spectroscopy could be used to monitor the enantiomeric excess of the product.

As of the current body of scientific literature, there are no specific reports on the synthesis or chiroptical analysis of chiral analogues of this compound. However, the principles of CD and ORD spectroscopy would be directly applicable and highly informative should such molecules be prepared in the future.

Theoretical and Computational Chemistry Investigations of N 4 Methoxy 5 Pyrimidyl Thiourea

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of molecules. By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various reactivity descriptors. For N-(4-methoxy-5-pyrimidyl)-thiourea, DFT studies are crucial in elucidating its fundamental electronic properties. Quantum chemical calculations, often performed using DFT methods like B3LYP with a suitable basis set, can provide detailed information on the molecule's structure and reactivity. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons, thus relating to its nucleophilicity and basicity. youtube.com Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, which is associated with its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For molecules containing pyrimidine (B1678525) rings, the distribution of HOMO and LUMO orbitals can reveal regions susceptible to electrophilic or nucleophilic attack. researchgate.net In this compound, the HOMO is expected to be localized on the electron-rich thiourea (B124793) and methoxy (B1213986) groups, while the LUMO may be distributed over the electron-deficient pyrimidine ring. This distribution allows for the prediction of how the molecule will interact with other chemical species. The energies of these orbitals and their gap can be calculated to provide quantitative measures of reactivity.

Table 1: Calculated FMO Properties of a Representative Pyrimidine Derivative

ParameterValue (eV)
EHOMO-6.2613
ELUMO-0.8844
Energy Gap (ΔE)5.3769

Note: This data is for a related pyrimidine derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, and serves as an illustrative example of the types of parameters calculated. irjweb.com

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the sulfur and oxygen atoms of the thiourea and methoxy groups, respectively, as well as the nitrogen atoms of the pyrimidine ring. These sites represent the most probable locations for interactions with electrophiles. Conversely, the hydrogen atoms of the thiourea's amino groups would exhibit positive potential, making them potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and behavior in a solution environment. By simulating the molecule's dynamics, researchers can identify stable conformations, explore the energy barriers between them, and analyze how the solvent influences its structure and flexibility. This information is particularly important for understanding how the molecule might interact with biological targets, such as enzymes, in an aqueous environment. nih.gov

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov These calculations can identify the most energetically favorable reaction pathways, locate transition state structures, and determine the activation energies associated with these pathways. For this compound, such calculations could be used to investigate its synthesis mechanisms or its metabolic degradation pathways. By understanding the energetics of these processes, it is possible to predict the feasibility of different reactions and identify key intermediates. nih.gov However, these calculations can be computationally expensive, especially for complex reaction systems. nih.gov

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can be employed to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, the vibrational frequencies in the IR spectrum can be calculated to help assign experimental peaks to specific molecular vibrations. Similarly, NMR chemical shifts can be predicted to aid in the interpretation of experimental NMR data. nih.gov Ab initio methods, such as Hartree-Fock, can be used to calculate optical properties like dipole moment and polarizability. ajchem-a.com

Computational Ligand-Binding Studies (e.g., Molecular Docking, QM/MM)

To explore the potential of this compound as a biologically active agent, computational ligand-binding studies are employed. Molecular docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.netsemanticscholar.org This method involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding affinity. samipubco.com

For this compound, docking studies could be performed against various enzymatic targets to identify potential inhibitory activities. japsonline.comnih.gov For example, it could be docked into the active site of enzymes like urease or various kinases to predict its binding mode and affinity. nih.govnih.gov The results of docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net

More advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide a more accurate description of the binding process. samipubco.com In QM/MM, the ligand and the immediate active site residues are treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for a more precise calculation of binding energies and a better understanding of the electronic effects involved in ligand-receptor interactions.

Chemical Reactivity and Mechanistic Studies of N 4 Methoxy 5 Pyrimidyl Thiourea

Acid-Base Properties and Protonation Equilibria of N-(4-methoxy-5-pyrimidyl)-thiourea

The acid-base characteristics of this compound are dictated by the presence of both acidic and basic centers within its structure. The thiourea (B124793) group (–NH–C(=S)–NH–) and the nitrogen atoms of the pyrimidine (B1678525) ring are the primary sites for protonation.

The thiourea moiety is generally considered a weak base. The protonation primarily occurs at the sulfur atom, leading to the formation of a resonance-stabilized thiol-like cation. The nitrogen atoms of the thiourea group also possess lone pairs of electrons, but their basicity is significantly reduced due to the electron-withdrawing effect of the adjacent thiocarbonyl group.

The pyrimidine ring contains two nitrogen atoms which are basic. Their susceptibility to protonation depends on their position and the electronic effects of the substituents on the ring. The methoxy (B1213986) group (–OCH₃) at the 4-position is an electron-donating group, which would increase the electron density on the ring and enhance the basicity of the nitrogen atoms. Conversely, the thiourea substituent at the 5-position can exert an electron-withdrawing effect. The precise protonation equilibrium would depend on the interplay of these electronic factors and the specific reaction conditions.

Table 1: Expected Acid-Base Properties of this compound

Functional Group Property Probable Site of Protonation/Deprotonation Notes
Pyrimidine Nitrogens Weakly Basic Ring Nitrogen atoms Basicity is influenced by the electronic effects of the methoxy and thiourea substituents.
Thiourea (Amide N-H) Weakly Acidic Nitrogen atoms Can be deprotonated under strong basic conditions.

Oxidation-Reduction Chemistry and Redox Potentials of this compound

The redox chemistry of this compound is primarily associated with the thiourea functional group. Thioureas can participate in a variety of oxidation-reduction reactions.

Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to various species, including formamidine (B1211174) disulfides, sulfinic acids, or sulfonic acids. This reactivity is harnessed in certain applications where thiourea derivatives act as antioxidants or reducing agents. For instance, thiourea derivatives have been studied for their ability to scavenge free radicals, such as cumylperoxy radicals, and inhibit autoxidation processes rdd.edu.iq. Theoretical studies have suggested that thiourea can efficiently remove superoxide (B77818) anion radicals rdd.edu.iq.

Reduction: The thiocarbonyl group (C=S) can undergo reduction, although this is generally less common than oxidation. Strong reducing agents would be required to convert the thiocarbonyl to a methylene (B1212753) group.

Redox-Active Additive: Thiourea itself has been reported as an efficient catalytic redox-active additive in pseudocapacitive supercapacitors. It can undergo a reversible redox reaction, which significantly enhances the capacitance of the system rsc.org. This suggests that this compound could potentially exhibit similar redox activity, contributing to charge storage mechanisms if incorporated into an appropriate electrochemical system rsc.org.

Specific redox potentials for this compound have not been documented in the reviewed literature. These values would be highly dependent on the solvent system, pH, and the specific redox couple being investigated.

Electrophilic and Nucleophilic Substitution Reactions Involving the Thiourea and Pyrimidine Moieties

The presence of both an aromatic pyrimidine ring and a nucleophilic thiourea group allows for a range of substitution reactions.

Nucleophilic Substitution: The pyrimidine ring in this compound is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. While the methoxy group is generally a poor leaving group, substitutions on pyrimidine rings are common in medicinal chemistry nih.gov. For example, chloro-substituted pyrimidines readily react with various nucleophiles like amines to yield substitution products nih.govrsc.org. In the context of the target molecule, if other leaving groups were present on the pyrimidine ring, reactions with nucleophiles would be anticipated.

The thiourea moiety itself is a potent nucleophile due to the lone pairs on the sulfur and nitrogen atoms. It can react with electrophilic centers. A key synthetic route to thiourea derivatives involves the nucleophilic addition of an amine to an isothiocyanate rdd.edu.iqnih.govmdpi.com.

The thiourea group can react with electrophiles at either the sulfur or nitrogen atoms. Alkylation, for instance, typically occurs at the sulfur atom to form an isothiouronium salt, which can be a key intermediate in further transformations.

Table 2: Potential Nucleophilic Substitution Reactions

Reaction Type Reactant Moiety Involved Potential Product
Nucleophilic Aromatic Substitution Amines, Alkoxides, Thiolates Pyrimidine ring (with a leaving group) Substituted pyrimidine derivative nih.govrsc.org

Cyclization, Rearrangement, and Condensation Reactions of this compound

The bifunctional nature of this compound makes it a versatile substrate for reactions that construct new ring systems.

Cyclization Reactions: The thiourea moiety is a common building block for the synthesis of various heterocyclic compounds.

Thiazole Synthesis: Thioureas undergo a well-known Hantzsch-type reaction. A domino alkylation-cyclization reaction of thioureas with propargyl bromides, for example, provides a facile route to 2-aminothiazoles under microwave irradiation organic-chemistry.org.

Pyrimidine Synthesis: Thioureas can react with chalcones in the presence of a base to form thioxo pyrimidine derivatives rdd.edu.iq. They can also react with reagents like diethyl malonate to form pyrimidine rings through a ring closure reaction rdd.edu.iq.

These precedents suggest that this compound could be used as a precursor to synthesize more complex, fused heterocyclic systems by reacting the thiourea part of the molecule with suitable bifunctional electrophiles.

Condensation Reactions: The synthesis of pyrimidine-linked acyl thiourea derivatives involves the treatment of acyl isothiocyanates with aminopyrimidines through a nucleophilic addition, which can be considered a type of condensation reaction nih.gov. Precursors for such reactions are often synthesized via aldol (B89426) condensation nih.gov.

Rearrangement Reactions: Specific information regarding rearrangement reactions of this compound was not found in the surveyed literature.

Table 3: Examples of Cyclization Reactions Involving the Thiourea Moiety

Reactant Resulting Heterocycle Reaction Description Reference
Propargyl Bromides 2-Aminothiazole Domino alkylation-cyclization organic-chemistry.org
Chalcones Thioxo Pyrimidine Base-catalyzed condensation and cyclization rdd.edu.iq

Kinetic and Thermodynamic Aspects of this compound Transformations

A quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing synthetic procedures.

Kinetics: The rates of the reactions discussed above will be influenced by several factors:

Reactant Concentration: Higher concentrations of reactants will generally lead to faster reaction rates.

Temperature: Most reactions will proceed faster at elevated temperatures, as seen in syntheses performed under reflux or microwave irradiation rdd.edu.iqorganic-chemistry.org.

Catalysts: The use of acid, base, or metal catalysts can significantly accelerate reactions. For instance, base catalysis is common in condensation and cyclization reactions involving thioureas rdd.edu.iq.

Solvent: The polarity and protic/aprotic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

While general kinetic models for chemical transformations exist, specific rate constants, activation energies, and reaction orders for this compound are not available in the provided search results rsc.org.

Thermodynamics: The thermodynamic feasibility of a transformation is determined by the change in Gibbs free energy (ΔG).

Reaction Equilibrium: The position of the equilibrium will be determined by the relative thermodynamic stability of the reactants and products. The formation of stable aromatic heterocyclic rings, such as in cyclization reactions, is often a strong thermodynamic driving force.

Detailed thermodynamic data (e.g., ΔH, ΔS, ΔG) for specific transformations of this compound are not documented in the available literature. Such data would typically be obtained through experimental calorimetry or high-level computational chemistry studies.

Coordination Chemistry of N 4 Methoxy 5 Pyrimidyl Thiourea with Metal Ions

Synthesis and Characterization of Metal Complexes of N-(4-methoxy-5-pyrimidyl)-thiourea

The synthesis of metal complexes with this compound is anticipated to follow established methods for related thiourea (B124793) ligands. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex, often 1:1 or 1:2 (metal:ligand), can be controlled by the molar ratio of the reactants. mdpi.com

For instance, the reaction of a thiourea derivative with bivalent metal ions in a 2:1 molar ratio often yields complexes with the general formula [M(L)₂X₂] or [M(L)₂]X₂, where L is the thiourea ligand and X is an anion from the metal salt. mdpi.com The choice of solvent, such as ethanol (B145695) or aqueous solutions, and the reaction conditions, including temperature and pH, can significantly influence the nature of the final product. mdpi.com

Ligand Binding Modes and Coordination Geometries in this compound Complexes

This compound possesses multiple potential donor sites: the sulfur atom of the thiocarbonyl group, the two nitrogen atoms of the thiourea backbone, and the nitrogen atoms of the pyrimidine (B1678525) ring. This versatility allows for various coordination modes.

Based on studies of analogous compounds, two primary binding modes are expected:

Monodentate Coordination: The ligand can coordinate to a metal ion solely through the sulfur atom of the thiourea group (κ¹S). This is a common coordination mode for thiourea derivatives, particularly in neutral media. mdpi.comresearchgate.net

Bidentate Chelation: The ligand can act as a chelating agent, binding to the metal center through two donor atoms. For this compound, several bidentate modes are plausible:

S,N-Coordination: In basic media, deprotonation of one of the thiourea nitrogen atoms can facilitate coordination through both the sulfur and the deprotonated nitrogen, forming a stable chelate ring. mdpi.comresearchgate.net

N,N-Coordination: The pyrimidine ring introduces additional coordination possibilities. The ligand could potentially bind through a pyrimidyl nitrogen and a thiourea nitrogen.

The coordination geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the nature of the ligand and any co-ligands. For example, with a 2:1 ligand-to-metal ratio, square planar or tetrahedral geometries are common for M(II) ions. mdpi.com

Spectroscopic (NMR, IR, UV-Vis) and Crystallographic Studies of this compound Metal Complexes

The characterization of this compound metal complexes would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand.

A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the sulfur atom. mdpi.com

Changes in the ν(N-H) stretching frequencies can also provide evidence of coordination. In the case of bidentate S,N-coordination, the disappearance of an N-H band and the appearance of new bands related to the coordinated deprotonated nitrogen would be observed. mdpi.com

Shifts in the stretching frequencies of the pyrimidine ring can indicate its involvement in coordination.

Table 1: Expected IR Spectral Data for this compound and its Metal Complexes (based on analogous compounds)

Functional GroupFree Ligand (cm⁻¹)Monodentate S-Coordinated Complex (cm⁻¹)Bidentate S,N-Coordinated Complex (cm⁻¹)
ν(N-H)~3100-3300~3100-3300 (minor shifts)Significant shifts or disappearance of one band
ν(C=N) + δ(N-H)~1500-1600Shift to higher frequencySignificant shifts
ν(C=S)~700-800Shift to lower frequencyShift to lower frequency
Pyrimidine ring vibrations~1400-1600Minor shiftsPotential shifts indicating coordination

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation.

In ¹H NMR, a downfield shift of the N-H proton signals is expected upon coordination.

In ¹³C NMR, a downfield shift of the C=S carbon signal is a strong indicator of sulfur coordination, as the electron density is drawn away from the carbon atom towards the metal center. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra can provide insights into the geometry of the metal complexes and the nature of the electronic transitions. Ligand-to-metal charge transfer (LMCT) bands are often observed in the UV-Vis spectra of thiourea complexes.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. This technique would unambiguously determine the binding mode of the this compound ligand.

Factors Influencing Complex Stability, Stoichiometry, and Selectivity

The stability, stoichiometry, and selectivity of complexes formed with this compound are influenced by several factors:

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion will affect the stability of the complex. According to the Hard and Soft Acids and Bases (HSAB) principle, soft metal ions are expected to form more stable complexes with the soft sulfur donor atom of the thiourea ligand.

pH of the Medium: As previously mentioned, the pH plays a crucial role in determining the coordination mode. Basic conditions favor deprotonation of the thiourea nitrogen, leading to bidentate S,N-chelation, which generally results in more stable complexes compared to monodentate coordination. mdpi.com

Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the final product.

Steric Hindrance: The substituents on the pyrimidine ring and the thiourea moiety can sterically influence the approach of the ligand to the metal center, affecting the coordination geometry and stability.

Mechanistic Insights into Metal-Ligand Binding and Exchange Processes

The formation of metal complexes with this compound likely proceeds through a stepwise mechanism. Initially, a rapid substitution of a solvent molecule from the metal's coordination sphere by the sulfur atom of the thiourea ligand would occur. If conditions are favorable (e.g., basic pH), a subsequent, slower ring-closure step would lead to the formation of a bidentate chelate.

Ligand exchange reactions, where a coordinated ligand is replaced by another, are also possible. The rates of these exchange processes would depend on the lability of the metal-ligand bonds, which is influenced by the factors discussed in section 6.2.

Redox Properties of this compound Metal Complexes

The redox behavior of this compound metal complexes is expected to be influenced by both the metal center and the ligand. The thiourea ligand itself can undergo oxidation. researchgate.net The coordination of the ligand to a redox-active metal ion can lead to new redox processes.

Cyclic voltammetry would be the primary technique to investigate these properties. The resulting voltammograms could reveal information about the reversibility of redox processes and the stability of the different oxidation states of the metal complex. The electron-donating or -withdrawing nature of the methoxy (B1213986) and pyrimidyl groups would influence the electron density on the coordinated metal center, thereby affecting its redox potential.

Exploration of this compound Complexes in Homogeneous and Heterogeneous Catalysis

Thiourea-metal complexes have been explored as catalysts in various organic transformations. The presence of both a soft sulfur donor and potentially hard nitrogen donors in this compound could make its metal complexes interesting candidates for catalysis.

The catalytic activity would depend on the ability of the metal center to cycle between different oxidation states and to coordinate and activate substrate molecules. The ligand can influence the catalytic process by tuning the electronic and steric properties of the metal center. For example, complexes of this ligand could potentially be active in cross-coupling reactions, oxidations, or reductions. The pyrimidine moiety could also play a role in substrate recognition and binding.

Structure Activity Relationship Sar Methodologies and Computational Sar Studies of N 4 Methoxy 5 Pyrimidyl Thiourea Analogues

Rational Design and Combinatorial Synthesis of N-(4-methoxy-5-pyrimidyl)-thiourea Derivatives

The rational design of this compound derivatives is fundamentally guided by the known biological activities of the constituent pyrimidine (B1678525) and thiourea (B124793) moieties. Pyrimidine derivatives are integral components of numerous clinically approved drugs, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory effects. nih.govnih.gov Similarly, the thiourea scaffold is a versatile pharmacophore known for its diverse biological applications. researchgate.net

The synthesis of this compound derivatives typically involves a multistep process. A common synthetic route commences with the construction of the substituted pyrimidine ring, followed by the introduction of the thiourea moiety. For instance, a general approach could involve the reaction of a 4-methoxy-5-substituted-pyrimidin-2-amine with a suitable isothiocyanate. The substituents on both the pyrimidine ring and the isothiocyanate can be varied to generate a library of analogues for SAR studies.

Combinatorial synthesis, a high-throughput technique, can be employed to rapidly generate a diverse set of this compound derivatives. This approach allows for the systematic modification of different positions on the scaffold, enabling a comprehensive exploration of the chemical space around the core structure. For example, by using a variety of substituted anilines and isothiocyanates, a large library of compounds can be synthesized and screened for biological activity.

Table 1: Representative Synthetic Scheme for this compound Derivatives

StepReactantsReagents and ConditionsProduct
1Substituted β-ketoester, Urea (B33335)Base, Alcohol, RefluxSubstituted 2-thiouracil
2Substituted 2-thiouracilAlkylating agent (e.g., Dimethyl sulfate)2-(Methylthio)pyrimidin-4(3H)-one
32-(Methylthio)pyrimidin-4(3H)-onePOCl₃4-Chloro-2-(methylthio)pyrimidine
44-Chloro-2-(methylthio)pyrimidineSodium methoxide4-Methoxy-2-(methylthio)pyrimidine
54-Methoxy-2-(methylthio)pyrimidineOxidizing agent, then NH₃4-Methoxy-pyrimidin-2-amine
64-Methoxy-pyrimidin-2-amineSubstituted isothiocyanateThis compound derivative

The biological evaluation of these synthesized derivatives is crucial for establishing SAR. For instance, in a series of pyrimidine-thiourea hybrids designed as LSD1 inhibitors, modifications on the pyrimidine and the phenyl ring of the thiourea moiety led to significant differences in inhibitory activity. mui.ac.ir A key finding was that a terminal alkyne appendage on the phenyl ring resulted in the most potent and selective inhibitor. mui.ac.ir Such studies highlight the importance of systematic structural modifications in optimizing the biological activity of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, QSAR models can be invaluable in predicting the activity of unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and biological testing.

The development of a QSAR model for this series would typically involve the following steps:

Data Set Selection: A diverse set of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development.

A study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the utility of QSAR modeling. nih.gov The developed MLR model had a squared correlation coefficient (R²) of 0.889, indicating a good correlation between the selected descriptors and the inhibitory activity. nih.gov The equation derived from such a model can provide insights into the structural features that are important for activity. For instance, a hypothetical QSAR equation for this compound analogues might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole_Moment) + β₃(HOMO_Energy) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.

Table 2: Hypothetical QSAR Model Parameters for a Series of this compound Analogues

DescriptorCoefficient (β)Standard Errorp-valueInterpretation
logP (Lipophilicity)0.450.12<0.05Increased lipophilicity is favorable for activity.
Dipole Moment-0.210.08<0.05Lower dipole moment is beneficial for activity.
HOMO Energy0.150.05<0.01Higher HOMO energy enhances activity.
Steric Hindrance (R-group)-0.620.15<0.001Bulky substituents at a specific position are detrimental.

Such models can guide the rational design of new derivatives by suggesting modifications that would enhance the desired properties.

Pharmacophore Modeling and Virtual Screening Strategies for this compound Analogues

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For this compound analogues, pharmacophore models can be generated based on the structure of a known active compound or the active site of the target protein.

A typical pharmacophore model for this class of compounds might include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy (B1213986) group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H groups of the thiourea linkage can act as hydrogen bond donors.

Hydrophobic Features (HY): Aromatic rings and alkyl groups can contribute to hydrophobic interactions within the binding pocket.

Aromatic Rings (AR): The pyrimidine ring itself is an aromatic feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can significantly accelerate the identification of new hit compounds with the potential for desired biological activity.

A study on phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors developed a seven-point pharmacophore model which included one hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov This model demonstrated excellent predictive power and was deemed a valuable tool for designing new lead molecules. nih.gov Similarly, a pharmacophore model for this compound analogues could be instrumental in discovering new inhibitors for various therapeutic targets.

Table 3: Hypothetical Pharmacophore Features for this compound Analogues

FeatureDescriptionPotential Interacting Residue in Target
HBA1Pyrimidine Ring NitrogenAmino acid with a hydrogen donor (e.g., Lys, Arg)
HBA2Methoxy OxygenAmino acid with a hydrogen donor (e.g., Ser, Thr)
HBD1Thiourea N-HAmino acid with a hydrogen acceptor (e.g., Asp, Glu)
HBD2Thiourea N-HCarbonyl oxygen of the protein backbone
HY1Pyrimidine RingHydrophobic pocket with nonpolar amino acids
AR1Pyrimidine RingAromatic stacking with Phe, Tyr, or Trp

Fragment-Based Ligand Design (FBLD) Principles Applied to this compound Scaffold

Fragment-Based Ligand Design (FBLD) has emerged as a powerful strategy in drug discovery. numberanalytics.com It involves identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then grown, linked, or combined to generate a lead compound with higher affinity and better drug-like properties. numberanalytics.com

Fragment Screening: A library of small fragments would be screened against the target protein using biophysical techniques like X-ray crystallography or NMR spectroscopy to identify binders.

Hit Characterization: The binding mode and affinity of the hit fragments are determined.

Fragment Elaboration: The identified fragments are then optimized. For the this compound scaffold, this could involve:

Fragment Growing: Adding functional groups to the pyrimidine or thiourea fragment to extend into adjacent binding pockets.

Fragment Linking: If two different fragments are found to bind in close proximity, they can be linked together to create a single, more potent molecule.

Fragment Merging: Combining the structural features of two overlapping fragments into a single new scaffold.

A key aspect of FBLD is the focus on "ligand efficiency," which is the binding energy per heavy atom. By starting with small, efficient fragments, the likelihood of developing a final lead compound with good drug-like properties is increased. The design of 3D fragments, which have a higher degree of three-dimensionality, is also a growing trend in FBLD to explore more complex and under-represented chemical space. nih.gov

Chemoinformatics and Data Mining in the Context of this compound Research

Chemoinformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound research, chemoinformatics plays a crucial role in various stages of the drug discovery pipeline.

Key applications of chemoinformatics include:

Database Management: Creating and managing databases of synthesized this compound analogues, along with their chemical structures, properties, and biological activity data.

Similarity and Diversity Analysis: Using computational methods to assess the chemical similarity and diversity of a library of compounds. This helps in selecting a representative subset of compounds for screening and in identifying areas of the chemical space that have not been explored.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound analogues early in the discovery process. This helps in prioritizing compounds with favorable pharmacokinetic profiles and reducing late-stage attrition.

Data Mining and Machine Learning: Advanced data mining and machine learning algorithms can be applied to large datasets of pyrimidine-thiourea derivatives to identify complex SAR patterns that may not be apparent from traditional QSAR models. These models can then be used to predict the activity of new compounds and to identify potential off-target effects.

By integrating these chemoinformatic tools, researchers can make more informed decisions throughout the drug discovery process, leading to a more efficient and successful identification of novel therapeutic agents based on the this compound scaffold.

Molecular Interaction Studies and Biological Target Recognition Mechanisms of N 4 Methoxy 5 Pyrimidyl Thiourea

Enzyme Inhibition Mechanism Elucidation by N-(4-methoxy-5-pyrimidyl)-thiourea

No specific studies detailing the enzyme inhibition mechanisms of this compound were found.

Kinetic Studies of Enzyme-N-(4-methoxy-5-pyrimidyl)-thiourea Interactions (e.g., Lineweaver-Burk Analysis)

There is no available data from kinetic studies, such as Lineweaver-Burk analysis, to characterize the interaction between this compound and any enzyme.

Structural Basis of Enzyme-N-(4-methoxy-5-pyrimidyl)-thiourea Binding via Co-crystallography or Computational Modeling

No co-crystallography or computational modeling studies have been published that would provide a structural basis for the binding of this compound to any enzyme.

Receptor Binding and Modulation Studies at the Molecular Level

Information regarding the binding and modulation of any receptors by this compound at the molecular level is not available in the current body of scientific literature.

Nucleic Acid Interaction Mechanisms (e.g., DNA/RNA Binding Modes, Intercalation)

There are no published studies on the interaction mechanisms between this compound and nucleic acids like DNA or RNA.

Protein-Ligand Interaction Thermodynamics and Kinetics

Thermodynamic and kinetic data for the interaction of this compound with any protein ligand are not available.

Biophysical Characterization of this compound Interactions with Biomolecules (e.g., ITC, SPR)

No biophysical characterization studies using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been reported for this compound.

Advanced Analytical Methodologies for Research on N 4 Methoxy 5 Pyrimidyl Thiourea

Chromatographic Separation Techniques for N-(4-methoxy-5-pyrimidyl)-thiourea and its Research-Relevant Metabolites

Chromatographic techniques are fundamental for the separation and quantification of this compound and its metabolites from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most relevant methods in this context.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

While specific HPLC methods for the direct analysis of this compound are not extensively detailed in the available literature, methods for structurally related thiourea (B124793) and pyrimidine (B1678525) derivatives provide a strong foundation for method development. For instance, reversed-phase HPLC is a common technique for the analysis of pyrimidine derivatives, often utilizing C8 and C18 silica (B1680970) gel columns. researchgate.net

A typical HPLC method for thiourea derivatives might employ a mixed-mode stationary phase, such as Primesep P, with a mobile phase consisting of acetonitrile (B52724) and water, buffered with an acid like phosphoric acid. sielc.com Detection is commonly achieved using a UV detector at wavelengths around 200 nm. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Thiourea Derivatives

ParameterExample Condition
Column Primesep P (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile - 10%, Water, Phosphoric Acid - 0.1%
Flow Rate 1.0 mL/min
Detection UV at 200 nm
Analytes Thiourea and related derivatives
Source: Adapted from SIELC Technologies. sielc.com

Method validation for a newly developed HPLC protocol for this compound would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of this compound may be challenging due to its potential thermal instability and low volatility. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique for pyrimidine bases, enabling their analysis by GC-MS. nih.gov

The development of a GC-MS method would involve optimizing the derivatization reaction and the chromatographic conditions, such as the type of capillary column, oven temperature program, and carrier gas flow rate. The mass spectrometer then provides sensitive detection and structural information based on the fragmentation pattern of the derivatized analyte.

Advanced Mass Spectrometry (MS) Techniques for this compound Structural Characterization

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. By isolating a specific precursor ion and subjecting it to collision-induced dissociation, a characteristic product ion spectrum is generated, which provides valuable structural information.

While a detailed fragmentation pathway for this compound is not documented, analysis of related structures can offer insights. For instance, the mass spectra of 2-mercaptopyrimidine (B73435) derivatives show fragmentation patterns involving the loss of specific groups. researchgate.netiosrjournals.org The fragmentation of thiourea derivatives can involve the cleavage of the C-N and C=S bonds, as well as rearrangements. researchgate.net

Table 2: Potential Fragmentation Patterns for Thiourea Derivatives

Precursor IonPotential Fragment IonsInterpretation
[M+H]⁺Loss of NH₃Cleavage of the thiourea moiety
Loss of the pyrimidine ringFragmentation of the core structure
Loss of the methoxy (B1213986) group (CH₃O)Cleavage of the substituent
This table represents hypothetical fragmentation pathways based on the general behavior of thiourea and pyrimidine derivatives in MS/MS analysis.

Electrochemical Methods for this compound Analysis and Redox Characterization

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. While specific studies on this compound are not available, research on other pyrimidine derivatives indicates that the electrochemical behavior is sensitive to the substituents on the pyrimidine ring. researchgate.net The reduction and oxidation potentials of the compound can provide insights into its electronic structure and potential involvement in redox reactions. Studies on related pyrimidine-2-thione derivatives have shown that these compounds can undergo electrochemical reduction. researchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

The comprehensive analysis of this compound, a compound of interest in various research fields, necessitates the use of highly sensitive and selective analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are paramount for the accurate identification and quantification of this compound, often in complex matrices. Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stand out as the gold standards for their ability to provide structural information and achieve low detection limits.

The principle behind these techniques involves the initial separation of the analyte from a mixture using chromatography, followed by its ionization and subsequent mass analysis based on its mass-to-charge ratio (m/z). The tandem mass spectrometry (MS/MS) aspect adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase LC method coupled with a triple quadrupole mass spectrometer would be a suitable approach.

A hypothetical, yet scientifically grounded, LC-MS/MS method for the analysis of this compound is detailed below. The selection of parameters is based on established methods for the analysis of related pyrimidine and thiourea compounds. nih.govnih.govyoutube.comyoutube.com

Chromatographic Conditions:

A C18 column is a common choice for the separation of moderately polar compounds like this compound. The mobile phase, a mixture of an aqueous component with an organic modifier, is optimized to achieve good peak shape and retention time. A gradient elution is often preferred to effectively separate the analyte from other matrix components.

Mass Spectrometry Conditions:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used in LC-MS. For this compound, positive ionization mode would likely be effective due to the presence of basic nitrogen atoms in the pyrimidine ring and the thiourea group. In the tandem mass spectrometer, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic product ions. The fragmentation would likely occur at the thiourea linkage and within the pyrimidine ring structure. sapub.orgacs.orgresearchgate.net

The table below outlines a plausible set of parameters for an LC-MS/MS method for this compound.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
ParameterCondition
Liquid Chromatography
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z)199.06
Product Ion 1 (m/z)124.04 (Loss of thiourea)
Product Ion 2 (m/z)83.04 (Fragment of pyrimidine ring)
Collision EnergyOptimized for each transition
Detection ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS/MS offers excellent chromatographic resolution and sensitivity. While this compound itself may have limited volatility, derivatization of the thiourea group, for instance through silylation, could make it amenable to GC analysis. researchgate.netacs.org

Gas Chromatography Conditions:

A non-polar or mid-polar capillary column is typically used for the separation of derivatized compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometry Conditions:

Electron Ionization (EI) is a common ionization technique in GC-MS that generates a reproducible fragmentation pattern, which is useful for structural elucidation and library matching. The molecular ion of the derivatized analyte would be selected as the precursor ion in the tandem mass spectrometer, followed by CID to generate specific product ions for MRM analysis. The fragmentation pattern would be characteristic of the derivatized this compound structure. sapub.orgresearchgate.net

The table below presents a hypothetical set of parameters for a GC-MS/MS method for the analysis of a derivatized form of this compound.

Table 2: Hypothetical GC-MS/MS Parameters for the Analysis of Derivatized this compound
ParameterCondition
Gas Chromatography
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at 1.2 mL/min
Inlet Temperature280 °C
Oven ProgramInitial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
Injection ModeSplitless
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
Precursor Ion (m/z)Dependent on derivatizing agent (e.g., for TMS derivative)
Product Ion 1 (m/z)Characteristic fragment of the derivatized molecule
Product Ion 2 (m/z)Characteristic fragment of the pyrimidine moiety
Transfer Line Temp290 °C
Detection ModeMultiple Reaction Monitoring (MRM)

Future Research Perspectives and Emerging Academic Applications for N 4 Methoxy 5 Pyrimidyl Thiourea

Integration with Advanced Materials Science Research (e.g., Polymer Incorporation, Surface Modification)

The thiourea (B124793) group in N-(4-methoxy-5-pyrimidyl)-thiourea presents significant opportunities for integration into advanced materials. Thiourea derivatives are known for their ability to interact with various metal surfaces, making them potential candidates for surface modification . This could be leveraged to alter the properties of materials, such as enhancing corrosion resistance or improving adhesion.

Furthermore, the pyrimidine (B1678525) and thiourea functionalities could be exploited for polymer incorporation . By designing appropriate polymerization strategies, this compound could be introduced as a monomer or a functional additive into polymer chains. This could impart novel thermal, optical, or conductive properties to the resulting polymers. For instance, polyurethane surfaces have been successfully modified with other functional monomers to enhance their properties, a strategy that could potentially be adapted for this compound. mdpi.com

Exploration of this compound in Supramolecular Chemistry and Host-Guest Systems

The nitrogen and sulfur atoms in the thiourea group, along with the nitrogen atoms in the pyrimidine ring, offer multiple hydrogen bonding sites. This characteristic is highly valuable in supramolecular chemistry , where non-covalent interactions are used to construct complex, self-assembling systems. This compound could act as a versatile building block for the creation of supramolecular polymers, gels, or liquid crystals.

In the realm of host-guest systems , the electron-rich pyrimidine ring and the hydrogen-bonding capabilities of the thiourea moiety could enable the molecule to act as a "host" for specific "guest" molecules. The cavity-like structure and functional groups could allow for the selective binding of small molecules or ions, with potential applications in separation science, catalysis, or controlled-release systems. The study of how different guest molecules interact with host systems is a burgeoning area of research. researchgate.net

Potential in Novel Sensor and Probe Development Based on its Chemical Properties

The thiourea moiety is a well-established functional group in the design of chemical sensors. Its ability to coordinate with metal ions can be exploited to develop colorimetric or fluorescent sensors. Upon binding with a specific metal ion, the electronic properties of the this compound molecule could be perturbed, leading to a detectable change in its absorption or emission spectrum.

Moreover, the pyrimidine ring system can be tailored to enhance selectivity and sensitivity. By modifying the substituents on the pyrimidine ring, it may be possible to fine-tune the molecule's binding affinity for different analytes, leading to the development of highly specific probes for environmental monitoring or biological imaging.

Interdisciplinary Research Directions (e.g., Bioinorganic Chemistry, Chemo-enzymatic Synthesis)

The field of bioinorganic chemistry could offer exciting research directions. The ability of the thiourea and pyrimidine groups to chelate metal ions is relevant to the study of metalloenzymes and the development of metal-based therapeutic agents. Investigating the coordination complexes of this compound with biologically relevant metal ions could reveal novel catalytic or medicinal properties.

Chemo-enzymatic synthesis represents another promising interdisciplinary avenue. Enzymes could be used to catalyze specific transformations on the this compound scaffold, leading to the synthesis of complex and stereochemically defined derivatives that would be challenging to produce through traditional chemical methods. This approach combines the selectivity of biocatalysts with the versatility of chemical synthesis.

Challenges and Opportunities in this compound Research and Development

The primary challenge in the research and development of this compound is the current lack of specific studies on this compound. Significant foundational work is required to synthesize and characterize the molecule and its properties thoroughly.

Q & A

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrimidine ring (e.g., methoxy vs. ethoxy groups) and thiourea N-aryl groups to assess impact on bioactivity. For example, highlights antibacterial screening of disubstituted thioureas, emphasizing the role of electron-withdrawing substituents .
  • Control for Thiourea Toxicity : Include thiourea-free controls to distinguish compound-specific effects from general thiourea cytotoxicity.
  • Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to determine IC₅₀ values and assess potency .

How can computational methods enhance the understanding of thiourea derivative reactivity?

Q. Advanced

  • DFT Calculations : Model transition states and energy barriers for substitution reactions (e.g., ligand exchange in palladium complexes, as in ). This predicts regioselectivity and reaction rates .
  • Molecular Docking : Simulate interactions between thiourea derivatives and biological targets (e.g., enzymes or DNA) to identify key binding motifs. For example, the methoxy group on the pyrimidine ring may participate in hydrogen bonding with active-site residues .
  • MD Simulations : Assess conformational stability and solvent effects on thiourea derivative behavior in aqueous or lipid environments .

What are the challenges in synthesizing disubstituted thioureas from secondary amines?

Basic
Secondary amines often exhibit steric hindrance, reducing reactivity with isothiocyanates. Strategies to overcome this include:

  • Using activated isothiocyanates (e.g., electron-deficient aryl isothiocyanates) to enhance electrophilicity.
  • Employing high-boiling solvents (e.g., DMF or DMSO) to increase reaction temperature without decomposition.
  • Catalyzing the reaction with Lewis acids (e.g., ZnCl₂) to polarize the isothiocyanate group .

How should researchers analyze conflicting data in thiourea derivative crystallography?

Q. Advanced

  • Twist Angle Analysis : Compare torsion angles (e.g., C-S-C-N) between crystal structures to identify conformational variations. reported a 52.06° twist between the thiourea group and benzene ring, which impacts solubility and reactivity .
  • Hydrogen-Bonding Networks : Map intermolecular interactions (e.g., N-H···S or N-H···O) that may stabilize specific conformations.
  • Validation via CSD Database : Cross-reference bond lengths and angles with the Cambridge Structural Database (CSD) to identify outliers .

What methodologies are recommended for studying thiourea derivative stability under varying pH conditions?

Q. Advanced

  • pH-Dependent Degradation Studies : Incubate compounds in buffers (pH 1–13) and monitor decomposition via HPLC or LC-MS. Thioureas are prone to hydrolysis under strongly acidic or basic conditions, forming ureas or thiocyanates.
  • Kinetic Profiling : Calculate degradation rate constants (k) using first-order kinetics.
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidation or metal-catalyzed degradation .

How do substituents on the pyrimidine ring influence the electronic properties of thiourea derivatives?

Q. Basic

  • Methoxy Groups : Act as electron donors via resonance, increasing electron density on the pyrimidine ring. This enhances π-π stacking with aromatic biological targets (e.g., DNA bases) .
  • Nitro/Halogen Substituents : Electron-withdrawing groups reduce electron density, potentially improving oxidative stability but reducing solubility.
  • Quantitative Analysis : Use Hammett constants (σ) to correlate substituent effects with reactivity or bioactivity .

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